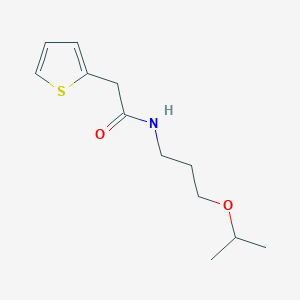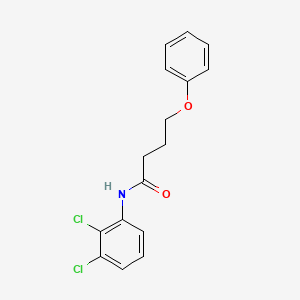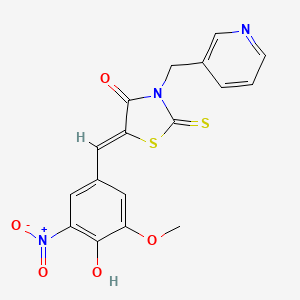![molecular formula C23H30N2O2 B5236653 N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide, commonly known as DIBAL-H, is a reducing agent that is widely used in organic chemistry. It is a versatile reagent that can reduce a wide range of functional groups, making it an essential tool in synthetic organic chemistry. The purpose of
Mecanismo De Acción
DIBAL-H reduces functional groups by transferring a hydride ion (H-) to the carbonyl group of the substrate. This results in the formation of an aldehyde or alcohol, depending on the reaction conditions. The reduction of esters and amides with DIBAL-H typically results in the formation of the corresponding aldehydes, while the reduction of ketones and nitriles typically results in the formation of the corresponding alcohols.
Biochemical and Physiological Effects
DIBAL-H is not typically used in biochemical or physiological research, as it is a synthetic reagent that is not found in nature. However, DIBAL-H has been shown to have toxic effects on cells, and therefore, it should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBAL-H has several advantages as a reducing agent. It is a powerful and versatile reagent that can reduce a wide range of functional groups. It is also easy to handle and store, making it a convenient reagent for synthetic organic chemistry. However, DIBAL-H has several limitations. It is a highly reactive reagent that can be difficult to control, and therefore, it requires careful handling. In addition, DIBAL-H is not selective, and therefore, it can reduce multiple functional groups in a substrate, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the research and development of DIBAL-H. One direction is the development of new synthetic methods for DIBAL-H, which could improve its purity and effectiveness as a reducing agent. Another direction is the development of new applications for DIBAL-H, such as in the synthesis of new materials or in catalytic reactions. Finally, the development of new chiral reagents based on DIBAL-H could lead to the synthesis of new chiral compounds, which are important in the pharmaceutical industry.
Conclusion
In conclusion, DIBAL-H is a powerful and versatile reducing agent that is widely used in synthetic organic chemistry. Its ability to reduce a wide range of functional groups makes it an essential tool in the synthesis of complex molecules. While DIBAL-H has several advantages, it also has limitations that must be carefully considered in laboratory experiments. Looking forward, there are several future directions for the research and development of DIBAL-H, which could lead to new applications and improved synthetic methods.
Métodos De Síntesis
DIBAL-H is synthesized by the reaction of diisobutylaluminum hydride (DIBAL) with acetyl chloride. The reaction is carried out under anhydrous conditions and in an inert atmosphere. The product is then purified by distillation or column chromatography. The purity of DIBAL-H is critical for its effectiveness as a reducing agent, and therefore, it is typically stored under an inert atmosphere in a dry and cool place.
Aplicaciones Científicas De Investigación
DIBAL-H is widely used in organic synthesis as a reducing agent. It is particularly useful in the reduction of esters, amides, nitriles, and ketones. DIBAL-H is also used in the synthesis of complex molecules, such as natural products, pharmaceuticals, and agrochemicals. In addition, DIBAL-H is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
Propiedades
IUPAC Name |
N-[4-[2-(4-acetamido-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-13-9-19(10-14(2)21(13)24-17(5)26)23(7,8)20-11-15(3)22(16(4)12-20)25-18(6)27/h9-12H,1-8H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGWKHYNFDMLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C2=CC(=C(C(=C2)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)


![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)

